1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H20N2O3. It is known for its unique structure, which includes a pyrrolidine ring substituted with an ethyl group and a carboxylic acid functional group.
Preparation Methods
The synthesis of 1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Oxidation: The final step involves the oxidation of the intermediate compound to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structure makes it valuable in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: It is utilized in studies investigating the biological activity of pyrrolidine derivatives, including their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
- 1-[(1-Methylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
- 1-[(1-Propylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
- 1-[(1-Butylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
These compounds share a similar core structure but differ in the length and nature of the alkyl substituent. The unique properties of this compound, such as its specific binding affinity and reactivity, distinguish it from its analogs and make it particularly valuable in certain applications .
Properties
IUPAC Name |
1-[(1-ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-2-13-5-3-4-10(13)8-14-7-9(12(16)17)6-11(14)15/h9-10H,2-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGNKONIJOCGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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